2,2-Bis(3-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one
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Overview
Description
2,2-Bis(3-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one is an organic compound with a complex structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(3-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2,2-Bis(3-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(3-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(4-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one
- 2,2-Bis(3-methoxyphenyl)-1-(3-methylphenyl)ethan-1-one
- 2,2-Bis(3-methoxyphenyl)-1-(4-ethylphenyl)ethan-1-one
Uniqueness
2,2-Bis(3-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one is unique due to its specific arrangement of methoxy and methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
601480-02-8 |
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Molecular Formula |
C23H22O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2,2-bis(3-methoxyphenyl)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C23H22O3/c1-16-10-12-17(13-11-16)23(24)22(18-6-4-8-20(14-18)25-2)19-7-5-9-21(15-19)26-3/h4-15,22H,1-3H3 |
InChI Key |
ZSZHMTZDOSAIBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C2=CC(=CC=C2)OC)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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